What is the chemical structure and molecular weight of 2H-Thiopyran, 4-butyltetrahydro-
What is the chemical structure and molecular weight of 2H-Thiopyran, 4-butyltetrahydro-
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-Butyltetrahydro-2H-thiopyran, a saturated heterocyclic compound. While not extensively documented as a standalone entity in current literature, its structural motifs—the thiane (tetrahydrothiopyran) ring and the alkyl substituent—are of significant interest in medicinal chemistry and materials science. This document consolidates fundamental chemical data, proposes a robust synthetic pathway based on established chemical principles, and outlines expected analytical characterizations. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's properties and synthesis for its potential application as a chemical building block or a scaffold in novel molecular design.
Chemical Identity and Physicochemical Properties
4-Butyltetrahydro-2H-thiopyran, also known by its IUPAC name 4-butylthiane, is a derivative of thiacyclohexane. The core structure is a six-membered, non-aromatic ring containing one sulfur atom. A butyl group is attached at the 4-position, opposite the sulfur heteroatom.
Chemical Structure
The structure consists of a saturated thiane ring with a C₄H₉ alkyl chain at the C4 position.
Caption: Proposed two-step synthesis of 4-Butyltetrahydro-2H-thiopyran.
Detailed Experimental Protocol
Step 1: Wittig Reaction to form 4-Butylidenetetrahydro-2H-thiopyran
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Rationale: The Wittig reaction is a highly reliable method for converting ketones into alkenes. The ylide is generated in situ from the corresponding phosphonium salt using a strong base like n-butyllithium (n-BuLi). Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organometallic species and its low freezing point.
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Protocol:
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To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add butyltriphenylphosphonium bromide (1.1 equivalents).
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Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
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Slowly add n-BuLi (1.05 equivalents, 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.
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Cool the reaction mixture to -78 °C (dry ice/acetone bath).
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Add a solution of tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography (silica gel, eluting with hexanes) to yield 4-butylidenetetrahydro-2H-thiopyran as a clear oil.
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Step 2: Catalytic Hydrogenation to form 4-Butyltetrahydro-2H-thiopyran
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Rationale: Catalytic hydrogenation is the most effective method for reducing an exocyclic double bond without affecting the thioether linkage. Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for this transformation.
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Protocol:
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Dissolve the purified 4-butylidenetetrahydro-2H-thiopyran (1.0 equivalent) from Step 1 in ethanol or ethyl acetate in a flask suitable for hydrogenation.
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Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).
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Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).
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Carefully vent the hydrogen and purge the system with argon or nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
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Concentrate the filtrate under reduced pressure to yield the final product, 4-Butyltetrahydro-2H-thiopyran. Further purification by distillation under reduced pressure may be performed if necessary.
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Spectroscopic and Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The following are the expected spectroscopic signatures for 4-Butyltetrahydro-2H-thiopyran.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
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δ 2.60-2.75 (m, 4H): Protons on carbons adjacent to the sulfur atom (C2-H₂ and C6-H₂). These are deshielded by the electro-negative sulfur.
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δ 1.70-1.90 (m, 4H): Protons on the C3 and C5 positions of the ring.
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δ 1.20-1.45 (m, 7H): Overlapping signals from the C4-H proton on the ring and the three CH₂ groups of the butyl chain.
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δ 0.91 (t, J = 7.2 Hz, 3H): Terminal methyl (CH₃) group of the butyl chain, appearing as a characteristic triplet.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
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δ ~38.0: C4 of the thiane ring.
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δ ~36.5: First CH₂ group of the butyl chain.
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δ ~32.5: C3 and C5 of the thiane ring.
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δ ~29.0: C2 and C6 of the thiane ring.
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δ ~23.0: Second CH₂ group of the butyl chain.
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δ ~14.1: Terminal CH₃ of the butyl chain.
Mass Spectrometry (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 158. Expected to be of moderate intensity.
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Key Fragments:
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m/z = 101: Loss of the butyl group ([M-C₄H₉]⁺). This is often a prominent peak.
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m/z = 57: Butyl cation ([C₄H₉]⁺).
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Fragments resulting from ring opening and cleavage, characteristic of thioethers.
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Applications in Research and Drug Development
The tetrahydrothiopyran scaffold is a valuable structural motif in medicinal chemistry. It is often used as a bioisosteric replacement for cyclohexane or piperidine rings to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions. The introduction of a butyl group at the 4-position provides a lipophilic vector that can be used to probe hydrophobic pockets in enzyme active sites or protein receptors. Potential applications include:
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Scaffold for Medicinal Chemistry: Serving as a core structure for the synthesis of novel bioactive compounds.
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Fragment-Based Drug Discovery: Use as a fragment to identify initial hits against biological targets.
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Materials Science: Incorporation into polymers or organic materials where the thioether can act as a ligand or influence electronic properties.
Safety and Handling
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General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicity: Specific toxicity data for this compound is not available. Thioethers are generally considered to have low to moderate toxicity but can have unpleasant odors. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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NIST Chemistry WebBook. (n.d.). 2H-Thiopyran, tetrahydro-. Retrieved from [Link] [1]2. Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. Retrieved from [Link]
